REACTION_CXSMILES
|
Cl.[C:2]([C:5]1[CH:6]=[C:7]([NH:11][CH2:12][C:13]([NH:15][CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[CH:19]=2)=[O:14])[CH:8]=[CH:9][CH:10]=1)(=[O:4])[NH2:3].C(=O)([O-])[O-].[Na+].[Na+].Cl.C(C1C=C(NCC(NC2C=CC(OC)=C(OC)C=2)=O)C=CC=1)(=O)N>C(Cl)(Cl)Cl>[C:2]([C:5]1[CH:6]=[C:7]([NH:11][CH2:12][C:13]([NH:15][CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[CH:19]=2)=[O:14])[CH:8]=[CH:9][CH:10]=1)(=[O:4])[NH2:3] |f:0.1,2.3.4,5.6|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.C(N)(=O)C=1C=C(C=CC1)NCC(=O)NCCC1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(N)(=O)C=1C=C(C=CC1)NCC(=O)NC1=CC(=C(C=C1)OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was completely dissolved
|
Type
|
CUSTOM
|
Details
|
The chloroform layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a mixture of methanol and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C=C(C=CC1)NCC(=O)NCCC1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |